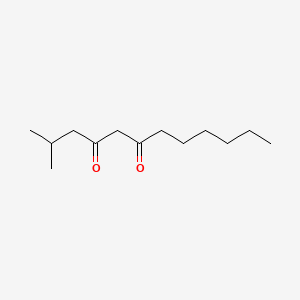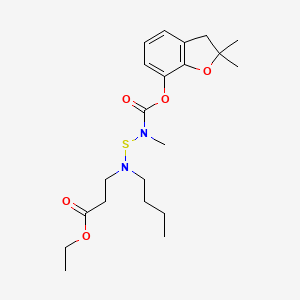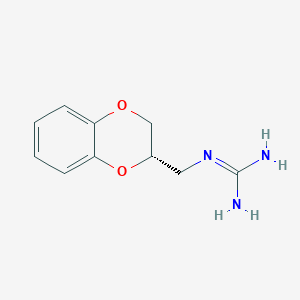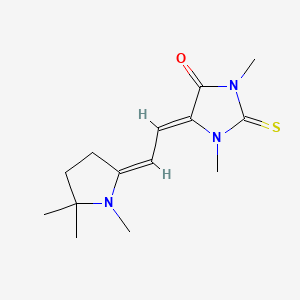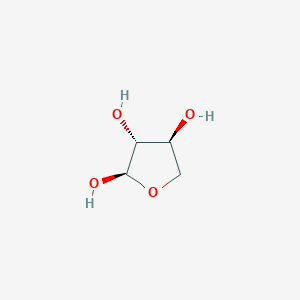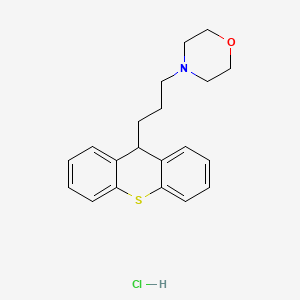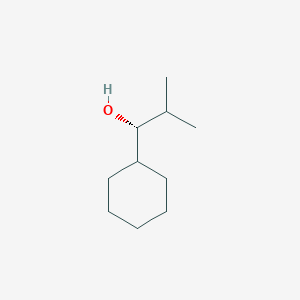
Einecs 284-034-3
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
The preparation of 1,2-Benzenedicarboxylic acid, mixed esters involves the esterification of phthalic anhydride with a mixture of cyclohexanol, ethylene glycol, and 2-ethyl-1-hexanol. The reaction typically occurs under acidic conditions, using a catalyst such as sulfuric acid to facilitate the esterification process. The reaction mixture is heated to promote the formation of the ester bonds, and the resulting product is purified through distillation or recrystallization .
Analyse Des Réactions Chimiques
1,2-Benzenedicarboxylic acid, mixed esters undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form phthalic acid derivatives.
Reduction: Reduction reactions can convert the ester groups into alcohols.
Substitution: The ester groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines or alcohols. The major products formed from these reactions depend on the specific reagents and conditions used .
Applications De Recherche Scientifique
1,2-Benzenedicarboxylic acid, mixed esters have various scientific research applications, including:
Chemistry: Used as plasticizers in the production of flexible plastics.
Biology: Studied for their potential effects on biological systems, including their role as endocrine disruptors.
Medicine: Investigated for their potential use in drug delivery systems due to their ability to form stable complexes with pharmaceutical compounds.
Mécanisme D'action
The mechanism of action of 1,2-Benzenedicarboxylic acid, mixed esters involves their interaction with various molecular targets and pathways. As plasticizers, they work by embedding themselves between polymer chains, reducing intermolecular forces and increasing the flexibility of the material. In biological systems, these compounds can mimic or interfere with the action of natural hormones, leading to potential endocrine-disrupting effects .
Comparaison Avec Des Composés Similaires
1,2-Benzenedicarboxylic acid, mixed esters can be compared with other phthalate esters, such as:
Diethyl phthalate (DEP): Used as a plasticizer and in personal care products.
Dibutyl phthalate (DBP): Employed in the production of flexible plastics and as a solvent for dyes.
Di(2-ethylhexyl) phthalate (DEHP): Widely used as a plasticizer in the manufacture of flexible PVC products.
Compared to these similar compounds, 1,2-Benzenedicarboxylic acid, mixed esters offer unique properties due to the combination of cyclohexanol, ethylene glycol, and 2-ethyl-1-hexanol, which provide a balance of flexibility and stability in the resulting materials .
Propriétés
Numéro CAS |
84777-08-2 |
|---|---|
Formule moléculaire |
C24H42O8 |
Poids moléculaire |
458.6 g/mol |
Nom IUPAC |
cyclohexanol;ethane-1,2-diol;2-ethylhexan-1-ol;phthalic acid |
InChI |
InChI=1S/C8H6O4.C8H18O.C6H12O.C2H6O2/c9-7(10)5-3-1-2-4-6(5)8(11)12;1-3-5-6-8(4-2)7-9;7-6-4-2-1-3-5-6;3-1-2-4/h1-4H,(H,9,10)(H,11,12);8-9H,3-7H2,1-2H3;6-7H,1-5H2;3-4H,1-2H2 |
Clé InChI |
BMJTZPSOUSAYNN-UHFFFAOYSA-N |
SMILES canonique |
CCCCC(CC)CO.C1CCC(CC1)O.C1=CC=C(C(=C1)C(=O)O)C(=O)O.C(CO)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




